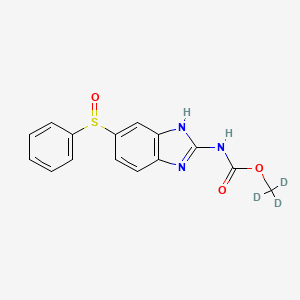

Fenbendazole sulfoxide-d3

Vue d'ensemble

Description

Fenbendazole sulfoxide-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent commonly used to treat parasitic infections in animals . The compound is characterized by its chemical formula C15H10N3O3S and a molecular weight of 315.34 . This compound is primarily used in scientific research due to its unique properties and applications.

Applications De Recherche Scientifique

Fenbendazole sulfoxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, the compound is used to study the effects of deuterium labeling on the physicochemical properties of benzimidazole derivatives . In biology, this compound is utilized to investigate its antiparasitic and anticancer activities . In medicine, the compound is being explored for its potential use in cancer therapy due to its ability to inhibit glycolysis, down-regulate glucose uptake, induce oxidative stress, and enhance apoptosis . In industry, this compound is used to develop new anthelmintic drugs with improved solubility and stability .

Mécanisme D'action

Target of Action

Fenbendazole Sulfoxide-d3 primarily targets β-tubulin , a protein that is part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, and intracellular trafficking .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death .

Biochemical Pathways

The compound’s action on β-tubulin disrupts the normal functioning of microtubules, affecting various cellular pathways. It has been suggested that this compound might enhance the activity of p53 , a potent tumor suppressor in our bodies . It also inhibits glucose uptake, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2, crucial for cancer cell survival .

Pharmacokinetics

Studies on fenbendazole suggest that the sulphone metabolite predominates in plasma following administration . The combined area under the plasma curve (AUC) for active benzimidazole moieties following oral administration of Fenbendazole was found to be higher in unfed horses than in fed horses .

Result of Action

The binding of this compound to β-tubulin disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death . This mode of action makes it effective against both adult and larval stages of many parasitic worms .

Action Environment

The efficacy of this compound could be improved by administration to unfed animals and coadministration with piperonyl-butoxide . The environment, including the nutritional status of the host, can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Fenbendazole sulfoxide-d3 is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . It interacts with enzymes and proteins involved in these pathways, influencing their activity and the overall biochemical reactions they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a microtubule destabilizing agent, causing cell-cycle arrest and mitotic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal functioning of cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is not clear how it interacts with transporters or binding proteins, or its effects on localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fenbendazole sulfoxide-d3 can be synthesized through various methods, including solid-phase mechanochemical modification and organic solvent medium modification . The mechanochemical method involves the treatment of fenbendazole with polymeric substances to form solid dispersions, which enhance solubility and biological activity . In an organic solvent medium, fenbendazole is partially converted into its sulfoxide metabolite, oxfendazole .

Industrial Production Methods: Industrial production of this compound involves the use of advanced mechanochemical technology to modify the physicochemical properties of fenbendazole . This process includes the formation of solid dispersions with polymers and succinic acid, which improve the solubility and stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fenbendazole sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include water-soluble polymers, succinic acid, and organic solvents . The conditions for these reactions typically involve mechanochemical treatment or modification in an organic solvent medium .

Major Products Formed: The major products formed from the reactions of this compound include solid dispersions with enhanced solubility and biological activity . Additionally, the compound can be partially converted into oxfendazole, a sulfoxide metabolite with similar anthelmintic properties .

Comparaison Avec Des Composés Similaires

Fenbendazole sulfoxide-d3 is unique among benzimidazole derivatives due to its deuterium labeling, which enhances its stability and biological activity . Similar compounds include mebendazole, albendazole, and oxfendazole, which also belong to the benzimidazole class of anthelmintics . this compound stands out for its potential use in cancer therapy and its improved solubility and stability .

Propriétés

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746822 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-54-4 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/new.no-structure.jpg)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)